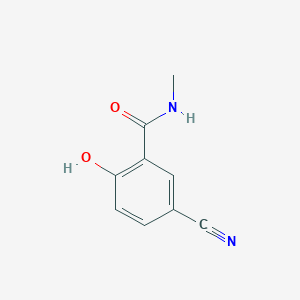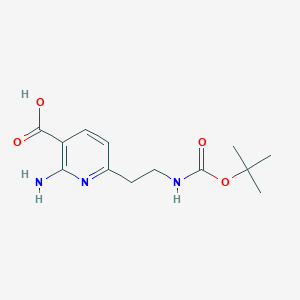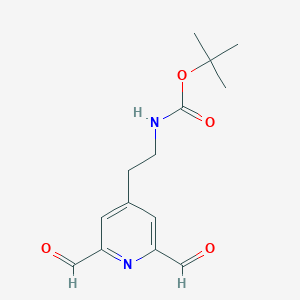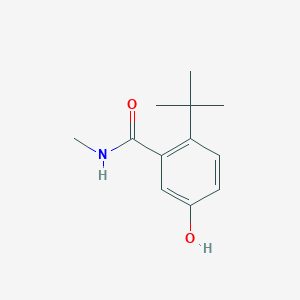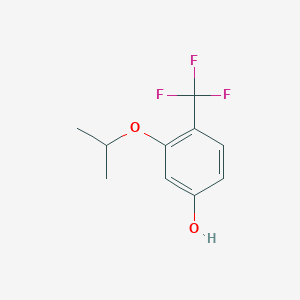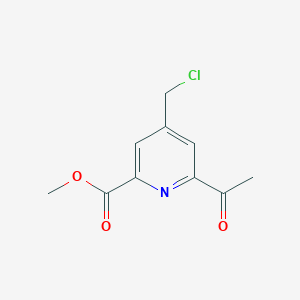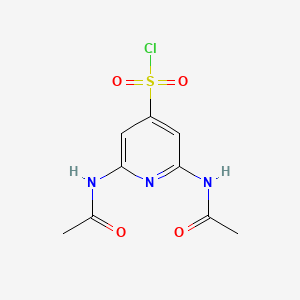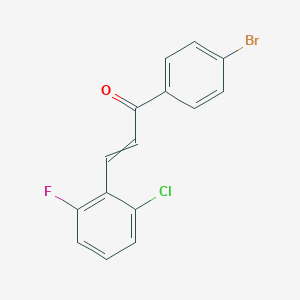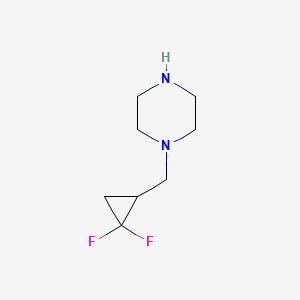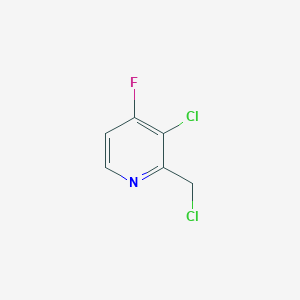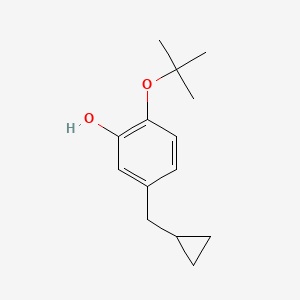
2-Tert-butoxy-5-(cyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-5-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclopropylmethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-(cyclopropylmethyl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and efficient, making it suitable for multi-step organic synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection/deprotection strategies.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Tert-butoxy-5-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butoxy and cyclopropylmethyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-Tert-butyl-4-methylphenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
2-Tert-butoxy-5-(cyclopropylmethyl)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-7-6-11(9-12(13)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
KEBJEMTZWTVKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
